molecular formula C20H15Cl3N2O4S B12371809 P2X4 antagonist-1

P2X4 antagonist-1

Cat. No.: B12371809
M. Wt: 485.8 g/mol
InChI Key: APMQUMCNTBOSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P2X4 antagonist-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route includes the use of tritium-labeling to produce a high-potency allosteric P2X4 receptor antagonist . The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80, followed by the addition of deionized water (ddH2O) to achieve the desired concentration .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and potency of the final product. The process may also include the development of radioligand binding assays using human embryonic kidney (HEK293) cell membranes recombinantly expressing the human P2X4 receptor .

Chemical Reactions Analysis

Types of Reactions: P2X4 antagonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its selectivity and potency.

Common Reagents and Conditions: Common reagents used in these reactions include ATP, adenosine 5’-triphosphate, and other nucleotide analogs such as adenosine 5’-diphosphate (ADP) and α,β-methylene-ATP . The reactions are typically carried out under controlled conditions, including specific pH levels and temperatures, to ensure the desired outcomes.

Major Products Formed: The major products formed from these reactions include various analogs and derivatives of this compound, which are evaluated for their efficacy and selectivity in inhibiting the P2X4 receptor .

Properties

Molecular Formula

C20H15Cl3N2O4S

Molecular Weight

485.8 g/mol

IUPAC Name

N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-(2,6-dichlorophenyl)acetamide

InChI

InChI=1S/C20H15Cl3N2O4S/c21-12-3-1-4-14(9-12)29-18-8-7-13(10-19(18)30(24,27)28)25-20(26)11-15-16(22)5-2-6-17(15)23/h1-10H,11H2,(H,25,26)(H2,24,27,28)

InChI Key

APMQUMCNTBOSHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)NC(=O)CC3=C(C=CC=C3Cl)Cl)S(=O)(=O)N

Origin of Product

United States

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